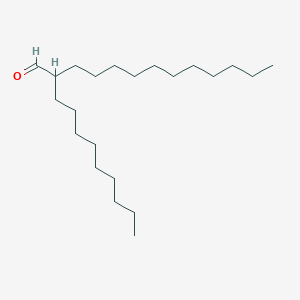
2-Nonyltridecanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Nonyltridecanal is an organic compound with the molecular formula C22H44O. It is an aldehyde, characterized by a long carbon chain with a terminal aldehyde group. The structure of this compound includes 22 carbon atoms, 44 hydrogen atoms, and one oxygen atom. This compound is often used in various chemical reactions and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Nonyltridecanal typically involves the oxidation of corresponding alcohols or the hydroformylation of long-chain alkenes. One common method is the oxidation of 2-Nonyltridecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction is usually carried out under controlled conditions to prevent over-oxidation .
Industrial Production Methods
Industrial production of this compound may involve the hydroformylation of nonene followed by hydrogenation and subsequent oxidation. This method is advantageous due to its scalability and efficiency. The reaction conditions typically include high pressure and temperature, along with the use of catalysts such as rhodium complexes .
Chemical Reactions Analysis
Types of Reactions
2-Nonyltridecanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or acetals.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Ammonia (NH3), alcohols (ROH)
Major Products Formed
Oxidation: 2-Nonyltridecanoic acid
Reduction: 2-Nonyltridecanol
Substitution: Imines, acetals
Scientific Research Applications
2-Nonyltridecanal has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Nonyltridecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, leading to the formation of imines. This interaction can affect various biological processes, including enzyme activity and signal transduction pathways. The aldehyde group can also undergo oxidation-reduction reactions, influencing cellular redox states .
Comparison with Similar Compounds
Similar Compounds
2-Nonyltridecanol: The corresponding alcohol of 2-Nonyltridecanal.
2-Nonyltridecanoic acid: The carboxylic acid derivative of this compound.
Nonylaldehyde: A shorter-chain aldehyde with similar chemical properties
Uniqueness
This compound is unique due to its long carbon chain and terminal aldehyde group, which confer specific chemical reactivity and physical properties. Its structure allows for diverse chemical transformations and applications in various fields, making it a valuable compound in both research and industry .
Properties
CAS No. |
922163-79-9 |
|---|---|
Molecular Formula |
C22H44O |
Molecular Weight |
324.6 g/mol |
IUPAC Name |
2-nonyltridecanal |
InChI |
InChI=1S/C22H44O/c1-3-5-7-9-11-12-14-16-18-20-22(21-23)19-17-15-13-10-8-6-4-2/h21-22H,3-20H2,1-2H3 |
InChI Key |
SXJZIUKTSPPFMN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(CCCCCCCCC)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2Z)-4-methyl-3-oxo-2-[(2,3,4,5,6-pentadeuteriophenyl)methylidene]-N-(2-phenylmethoxyphenyl)pentanamide](/img/structure/B12626868.png)
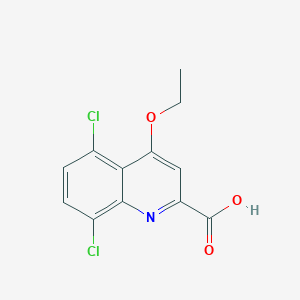
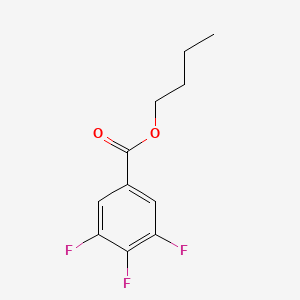
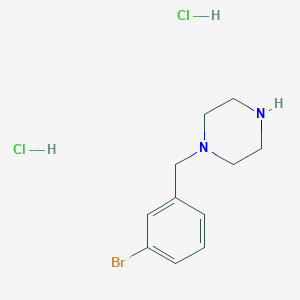
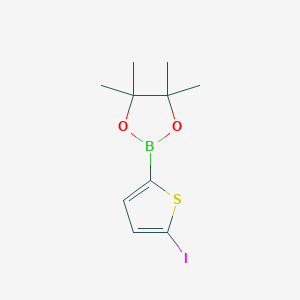
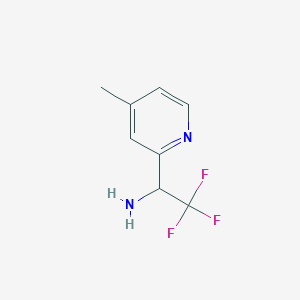
![{Phenanthrene-3,6-diylbis[(ethyne-2,1-diyl)-4,1-phenyleneethyne-2,1-diyl]}bis(trimethylsilane)](/img/structure/B12626894.png)
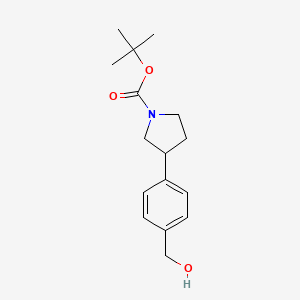
![2-{Dimethyl[(trimethylsilyl)methyl]silyl}dec-1-EN-4-OL](/img/structure/B12626904.png)
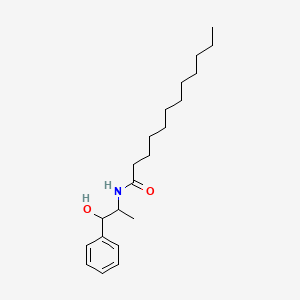
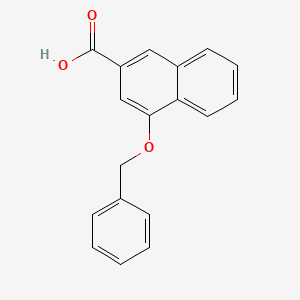
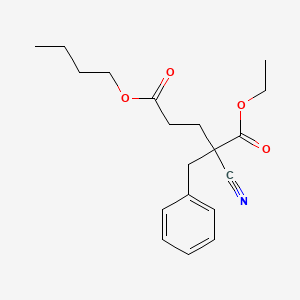
![5-Acetyl-4-butyl-3-[(4-fluorophenyl)sulfanyl]-1-phenylpyridin-2(1H)-one](/img/structure/B12626938.png)
![1H-Imidazo[2,1-b]purin-4-amine, N,N-diethyl-1-methyl-](/img/structure/B12626940.png)
